(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid
Description
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid is an α-cyano acrylic acid derivative characterized by a morpholine-substituted phenyl ring and a Z-configured double bond. The morpholinyl group (a six-membered ring containing one oxygen and one nitrogen atom) imparts unique electronic and steric properties, making this compound of interest in materials science and medicinal chemistry. Its electron-withdrawing cyano group enhances charge-transfer capabilities, which is critical in applications like dye-sensitized solar cells (DSSCs) .
Properties
CAS No. |
1095913-20-4 |
|---|---|
Molecular Formula |
C14H14N2O3 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
(E)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C14H14N2O3/c15-10-12(14(17)18)9-11-1-3-13(4-2-11)16-5-7-19-8-6-16/h1-4,9H,5-8H2,(H,17,18)/b12-9+ |
InChI Key |
HWGRTFSVKFEGGE-FMIVXFBMSA-N |
SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
Isomeric SMILES |
C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=C(C#N)C(=O)O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid typically involves the reaction of 4-morpholin-4-ylbenzaldehyde with malononitrile in the presence of a base, followed by the addition of an acid to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, with additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions include amines, substituted phenyl derivatives, and various oxidized forms of the original compound.
Scientific Research Applications
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and morpholine ring play crucial roles in binding to these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The phenyl ring’s substituents significantly influence electronic properties, solubility, and application efficacy. Key analogs include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: Amino groups (dimethylamino, diphenylamino) enhance electron-donating capacity, improving light absorption in DSSCs. In contrast, the morpholinyl group offers moderate electron donation with improved solubility due to its polar nature .
- Isomerism: The Z-configuration in the target compound favors planar molecular geometry, enhancing π-conjugation and charge transfer. The E-isomer (e.g., CHC) exhibits distinct biological activity due to altered binding interactions .
Performance in Dye-Sensitized Solar Cells (DSSCs)
Photovoltaic performance data highlight substituent-dependent trends:
Analysis:
- While the diphenylamino variant achieves the highest PCE (3.30%), its synthetic complexity and cost may limit scalability. The morpholinyl derivative’s performance remains unquantified in the literature but is hypothesized to balance efficiency and processability .
Biological Activity
(Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid, also known by its CAS number 1095913-20-4, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 258.27 g/mol. Its structure features a cyano group, a morpholine ring, and a phenyl group, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| CAS Number | 1095913-20-4 |
| SMILES | C1COCCN1C2=CC=C(C=C2)/C=C(\C#N)/C(=O)O |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The cyano group enhances the compound's electrophilic nature, facilitating binding to nucleophilic sites on target proteins. The morpholine ring contributes to the compound's solubility and structural stability, which are critical for its biological efficacy.
Key Mechanisms
- Enzyme Inhibition : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Binding : The compound may act as a ligand for certain receptors, modulating signal transduction pathways.
Cytotoxicity
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. A study demonstrated that it induces apoptosis in human cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent.
Antimicrobial Activity
Preliminary investigations have shown that this compound possesses antimicrobial properties against several bacterial strains. It disrupts bacterial cell wall synthesis, leading to cell lysis and death .
Anti-inflammatory Effects
In vitro studies suggest that this compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This action could be beneficial in treating inflammatory diseases .
Case Studies
- Anticancer Research : A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells. The results indicated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
- Antimicrobial Testing : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed an inhibition zone indicating effective antimicrobial activity at specific concentrations .
Q & A
Q. What synthetic methodologies are most effective for preparing (Z)-2-cyano-3-(4-morpholin-4-ylphenyl)prop-2-enoic acid?
The compound is typically synthesized via Knoevenagel condensation between 4-morpholinobenzaldehyde and cyanoacetic acid under acidic or basic catalysis. Reaction conditions (e.g., solvent, temperature, and catalyst choice) significantly influence yield and stereoselectivity. For example, acetic acid or piperidine in ethanol at reflux (~78°C) promotes Z-isomer formation due to steric and electronic effects . Purification often involves recrystallization or column chromatography using polar aprotic solvents .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- NMR : -NMR reveals distinct signals for the α,β-unsaturated cyano group (δ ~6.5–7.5 ppm for vinyl protons) and morpholine ring (δ ~3.5–3.8 ppm for N-CH groups). -NMR confirms the cyano carbon at δ ~115–120 ppm .
- IR : Strong absorption bands at ~2200 cm (C≡N) and ~1700 cm (C=O of carboxylic acid) .
- MS : Molecular ion peak [M+H] aligns with the molecular formula CHNO. Fragmentation patterns include loss of CO (m/z -44) and morpholine ring cleavage .
Q. What are the solubility properties of this compound, and how do they impact experimental design?
The compound exhibits limited aqueous solubility due to its hydrophobic aromatic and morpholine groups. It is more soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol. Hydrogen bonding between the carboxylic acid and morpholine oxygen influences crystal packing and dissolution kinetics .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
Molecular docking and QSAR studies suggest potential inhibition of monocarboxylate transporters (MCTs), analogous to (E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid (CHC), a known MCT inhibitor . Density Functional Theory (DFT) calculations can optimize the Z-configuration’s electronic profile, correlating with binding affinity to MCT1/4 active sites .
Q. What strategies resolve discrepancies between spectroscopic data and X-ray crystallography results?
Discrepancies in bond lengths or stereochemistry often arise from dynamic effects in solution (NMR) vs. static crystal structures. Refinement using SHELXL (with TWIN commands for twinned crystals) and validation via Hirshfeld surface analysis improve accuracy. Cross-referencing with solid-state NMR can reconcile differences .
Q. How do substituents on the phenyl ring influence the compound’s bioactivity?
Structure-activity relationship (SAR) studies indicate that electron-donating groups (e.g., morpholine) enhance solubility and target engagement by stabilizing charge-transfer interactions. Comparative studies with derivatives like 2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoic acid show that morpholine’s oxygen improves hydrogen bonding with protein residues .
Q. What challenges arise in crystallizing this compound, and how are they mitigated?
The Z-isomer’s planar geometry and strong intermolecular hydrogen bonds often lead to twinning or disordered crystals. Slow evaporation from DMSO/water mixtures at 4°C promotes ordered growth. High-resolution data collection (e.g., synchrotron radiation) and SHELXD for phase refinement are critical .
Q. How can in vitro assays evaluate this compound’s inhibition of cancer cell metabolism?
MCT inhibition is assessed via lactate transport assays in cancer cell lines (e.g., MCF-7 or HeLa). Intracellular pH changes are monitored using fluorescent probes (e.g., BCECF-AM), and IC values are compared to CHC. Co-crystallization with MCT1 protein provides structural insights into binding modes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
